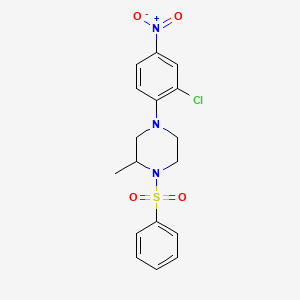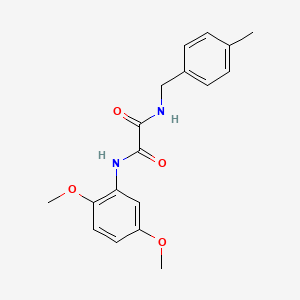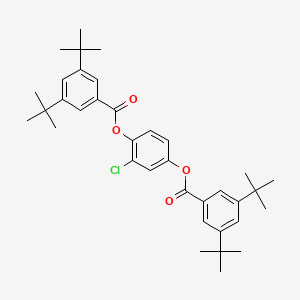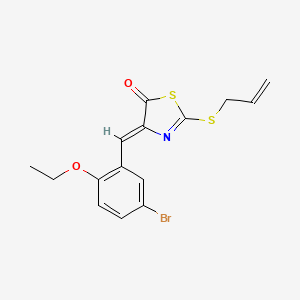
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine, also known as CNP-PP1, is a small molecule inhibitor that has been widely utilized in scientific research. It is a specific inhibitor of the tyrosine kinase Src family and has been found to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine inhibits the activity of Src family kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine in lab experiments is its specificity for the Src family kinases. This allows researchers to study the role of these kinases in various cellular processes without affecting other signaling pathways. However, one limitation of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine is its relatively low potency compared to other Src family kinase inhibitors. This can make it difficult to achieve complete inhibition of the kinase activity in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine. One area of interest is the development of more potent inhibitors of Src family kinases that can be used in clinical settings. Another area of interest is the study of the role of Src family kinases in other cellular processes, such as immune cell function and neuronal signaling. Additionally, the use of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine in combination with other cancer therapies is an area of ongoing research.
Synthesemethoden
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-chloro-4-nitroaniline with 2-methylpiperazine in the presence of a base to form 4-(2-chloro-4-nitrophenyl)-2-methylpiperazine. The second step involves the reaction of the intermediate product with phenylsulfonyl chloride in the presence of a base to form 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has been widely used in scientific research as a specific inhibitor of the tyrosine kinase Src family. It has been found to have potential therapeutic applications in cancer treatment, as Src family kinases are involved in the regulation of cell growth, differentiation, and survival. 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine has also been used to study the role of Src family kinases in other cellular processes, such as cell adhesion, migration, and invasion.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-12-19(17-8-7-14(21(22)23)11-16(17)18)9-10-20(13)26(24,25)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWOHMCMFXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5181613.png)
![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5181628.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![5-{5-bromo-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181641.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)



![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)